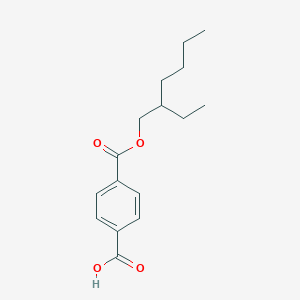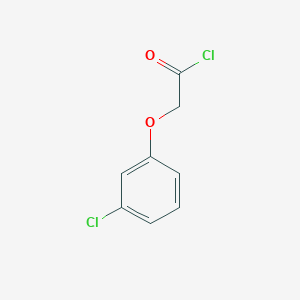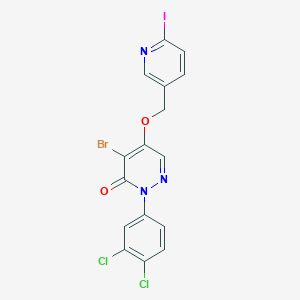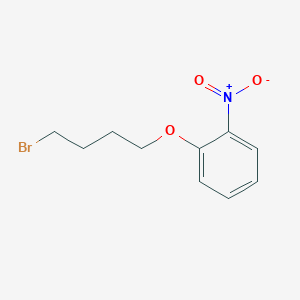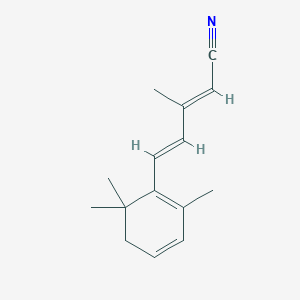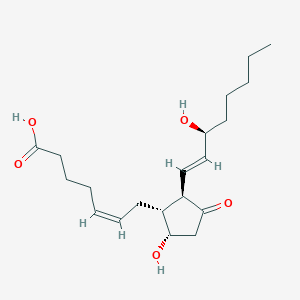
1-(2,3-Dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)cytosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of DDG-39 involves the fluorination of a pentofuranosyl sugar followed by its coupling with cytosine. The key steps include:
Fluorination: The introduction of a fluorine atom at the 2-position of the pentofuranosyl ring.
Deoxygenation: Removal of hydroxyl groups at the 2 and 3 positions to form the dideoxy structure.
Coupling: The fluorinated sugar is then coupled with cytosine under acidic conditions to form DDG-39.
Industrial Production Methods
Industrial production of DDG-39 follows similar synthetic routes but is optimized for large-scale production. This involves:
Batch Processing: Large quantities of reactants are processed in batches to ensure consistency and quality.
Purification: Advanced purification techniques such as high-performance liquid chromatography (HPLC) are used to achieve high purity levels.
Análisis De Reacciones Químicas
Types of Reactions
DDG-39 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the fluorinated sugar moiety.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of different analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted analogs of DDG-39, each with distinct biological activities .
Aplicaciones Científicas De Investigación
DDG-39 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying nucleoside analogs and their chemical properties.
Biology: Investigated for its antiviral properties against HIV-1 and HBV.
Medicine: Potential therapeutic agent for treating viral infections.
Industry: Used in the development of antiviral drugs and as a reference compound in pharmaceutical research
Mecanismo De Acción
DDG-39 exerts its antiviral effects by inhibiting the reverse transcriptase enzyme of HIV-1 and the DNA polymerase of HBV. This inhibition prevents the replication of viral genetic material, thereby reducing viral load. The compound targets the active site of these enzymes, blocking their activity and disrupting the viral replication cycle .
Comparación Con Compuestos Similares
Similar Compounds
Zidovudine: Another nucleoside analog used in the treatment of HIV.
Lamivudine: Used for both HIV and HBV infections.
Emtricitabine: A fluorinated nucleoside analog with activity against HIV
Uniqueness
DDG-39 is unique due to its specific fluorination at the 2-position of the pentofuranosyl ring, which enhances its antiviral activity and selectivity. This structural modification distinguishes it from other nucleoside analogs and contributes to its potent antiviral properties .
Propiedades
Número CAS |
119555-47-4 |
|---|---|
Fórmula molecular |
C9H12FN3O3 |
Peso molecular |
229.21 g/mol |
Nombre IUPAC |
4-amino-1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H12FN3O3/c10-6-3-5(4-14)16-8(6)13-2-1-7(11)12-9(13)15/h1-2,5-6,8,14H,3-4H2,(H2,11,12,15)/t5-,6-,8+/m0/s1 |
Clave InChI |
LTDCCBLBAQXNKP-VMHSAVOQSA-N |
SMILES isomérico |
C1[C@H](O[C@H]([C@H]1F)N2C=CC(=NC2=O)N)CO |
SMILES |
C1C(OC(C1F)N2C=CC(=NC2=O)N)CO |
SMILES canónico |
C1C(OC(C1F)N2C=CC(=NC2=O)N)CO |
Sinónimos |
1-(2,3-dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)cytosine 1-(2,3-dideoxy-2-fluoropentofuranosyl)cytosine 2'-F-dd-ara-C 2'-fluoro-2',3'-dideoxyarabinosylcytosine 2,3-DDFPC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



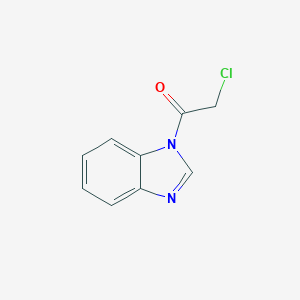
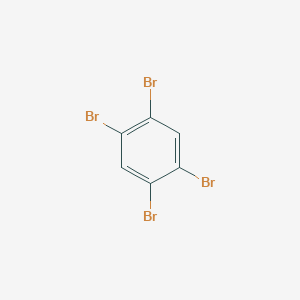
![(2R,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B48378.png)
